The compound is cataloged under the CAS number 922062-73-5. It belongs to a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties. Its structure features a benzenesulfonamide moiety linked to a dibenzo[b,f][1,4]oxazepine core, which contributes to its pharmacological profile .
The synthesis of 4-methoxy-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves multiple steps, typically starting from commercially available precursors. The general synthetic route can be outlined as follows:
This multi-step synthesis requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
The molecular structure of 4-methoxy-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide can be represented by its SMILES notation: COc1ccc(S(=O)(=O)Nc2ccc3c(c2)C(=O)Nc2ccccc2O3)cc1.
The three-dimensional conformation can be analyzed using computational methods such as molecular dynamics simulations or X-ray crystallography if available .
The chemical reactivity of 4-methoxy-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide includes:
These reactions highlight the compound's versatility in synthetic organic chemistry and potential modifications for enhanced biological activity .
The mechanism of action for 4-methoxy-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is primarily associated with its interactions at molecular targets involved in cancer pathways:
Detailed physical and chemical properties for 4-methoxy-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.4 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Solubility | Soluble in organic solvents |
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications .
The potential applications for 4-methoxy-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide include:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4